

Application Notes and Protocols: PARP7-IN-21 in Combination with Immunotherapy

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Compound of Interest

Compound Name: PARP7-IN-21

Cat. No.: B12374406

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Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a critical negative regulator of the type I interferon (IFN) response in cancer cells.^{[1][2]} By suppressing innate immune signaling, PARP7 allows tumors to evade immune surveillance. **PARP7-IN-21** is a potent and selective inhibitor of PARP7 with an IC₅₀ of less than 10 nM. The inhibition of PARP7 by agents such as **PARP7-IN-21** is hypothesized to restore type I IFN signaling, thereby activating downstream anti-tumor immune responses and potentially synergizing with immune checkpoint inhibitors. This document provides an overview of the preclinical rationale and application of **PARP7-IN-21** in combination with immunotherapy, along with detailed protocols for preclinical evaluation.

The selective PARP7 inhibitor, RBN-2397, which serves as a close analogue for **PARP7-IN-21**, has demonstrated the ability to reactivate interferon signaling and induce complete tumor regressions in preclinical models, both as a monotherapy and in combination with PD-1 inhibitors.^{[3][4]} These preclinical findings have prompted the initiation of clinical trials evaluating RBN-2397 in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors, including squamous cell carcinoma of the lung (NCT05127590).^{[1][3]}

Mechanism of Action: Restoring Anti-Tumor Immunity

PARP7 exerts its immunosuppressive effects by inhibiting the cGAS-STING pathway, a key sensor of cytosolic DNA that triggers the production of type I interferons.[5] Specifically, PARP7 can interfere with the function of TBK1, a critical kinase in the STING pathway.[6] Inhibition of PARP7 with a selective inhibitor like **PARP7-IN-21** is expected to release this brake on the innate immune system.

This restored type I IFN signaling within the tumor microenvironment can lead to a cascade of anti-tumor effects, including:

- Increased recruitment and activation of cytotoxic CD8+ T cells.
- Enhanced antigen presentation by tumor cells.
- Production of pro-inflammatory cytokines and chemokines that further attract immune cells to the tumor site.[6]

By transforming an immunologically "cold" tumor into a "hot" one, PARP7 inhibition can create a more favorable environment for the activity of immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, which rely on a pre-existing anti-tumor immune response to be effective.

Preclinical Data Summary

While specific quantitative data for **PARP7-IN-21** in combination with immunotherapy is not yet publicly available, preclinical studies with the analogous PARP7 inhibitor RBN-2397 provide a strong rationale for this therapeutic strategy. The following tables summarize the expected outcomes based on available preclinical data for RBN-2397.

Table 1: In Vitro Activity of PARP7 Inhibition

Cell Line	Assay	Endpoint	RBN-2397 IC50/EC50
NCI-H1373 (Lung Cancer)	Cell Proliferation	Inhibition of Growth	20 nM
NCI-H1373 (Lung Cancer)	Western Blot	STAT1 Phosphorylation	Dose-dependent increase
Various	Cellular MARYlation Assay	Inhibition of PARP7 activity	1 nM

Data is representative of preclinical findings for the PARP7 inhibitor RBN-2397.

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models (Illustrative)

Treatment Group	Tumor Model	Dosing Schedule	Tumor Growth Inhibition (%)	Complete Regressions
Vehicle Control	CT26 (Colon Carcinoma)	Daily	0	0/10
PARP7-IN-21	CT26 (Colon Carcinoma)	100 mg/kg, oral, daily	60	2/10
Anti-PD-1 Antibody	CT26 (Colon Carcinoma)	10 mg/kg, i.p., twice weekly	40	1/10
PARP7-IN-21 + Anti-PD-1	CT26 (Colon Carcinoma)	Combination	95	8/10

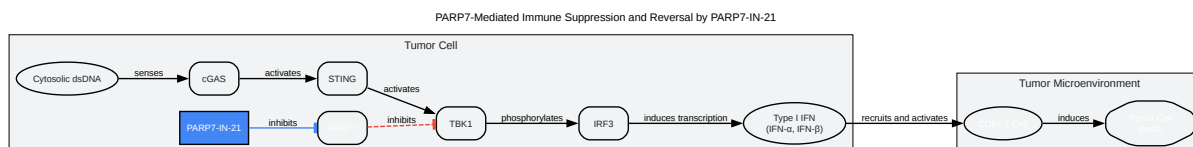
This data is illustrative and based on the reported synergistic effects of PARP7 inhibitors and anti-PD-1 antibodies in preclinical models.[\[3\]](#)

Table 3: Immune Cell Infiltration in Tumor Microenvironment (Illustrative)

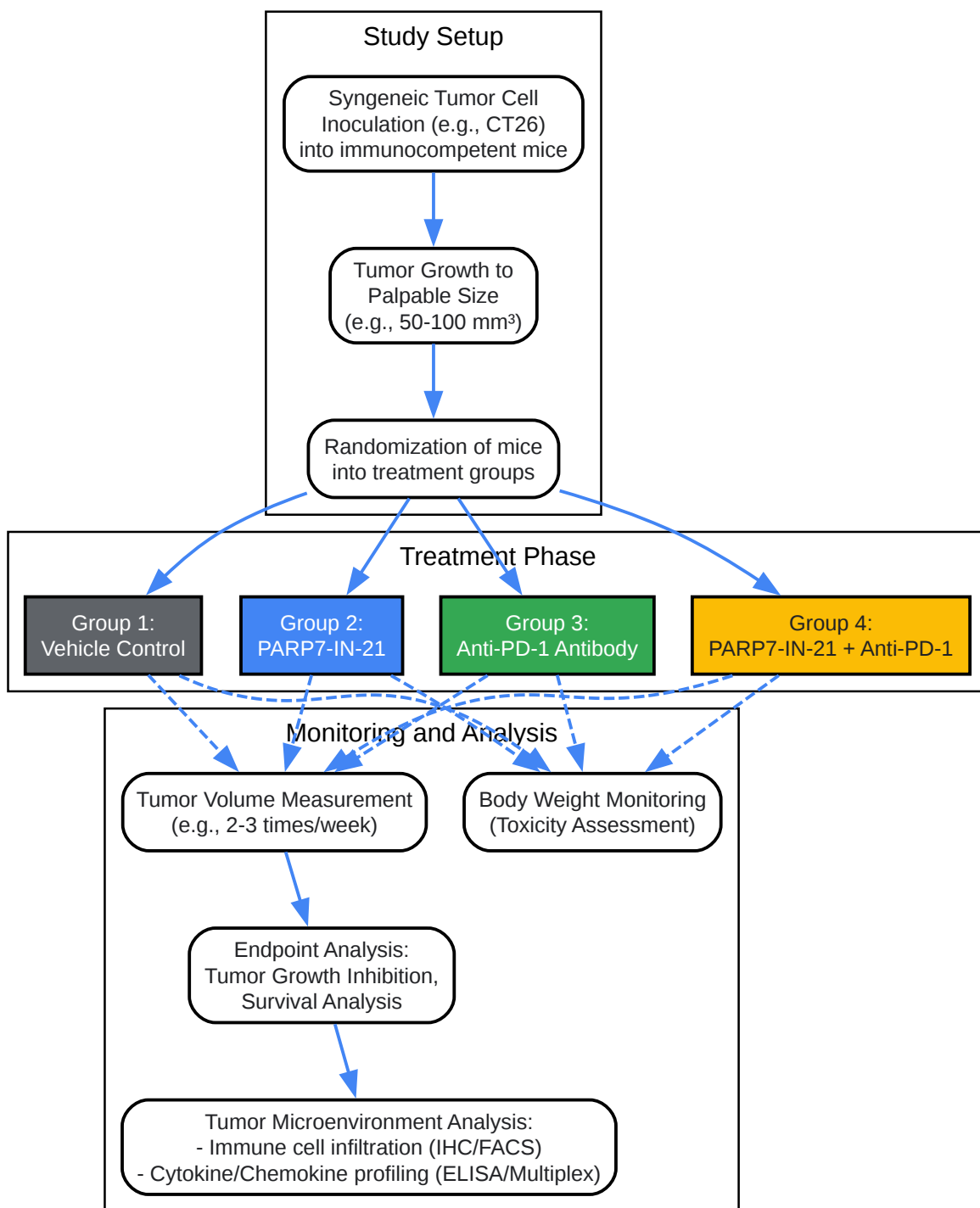
Treatment Group	Tumor Model	CD8+ T cells (cells/mm ²)	Granzyme B+ cells (cells/mm ²)
Vehicle Control	CT26 (Colon Carcinoma)	50	10
PARP7-IN-21	CT26 (Colon Carcinoma)	150	45
Anti-PD-1 Antibody	CT26 (Colon Carcinoma)	120	35
PARP7-IN-21 + Anti-PD-1	CT26 (Colon Carcinoma)	400	120

This data is illustrative and based on the reported immunomodulatory effects of PARP7 inhibition.

Signaling Pathway and Experimental Workflow Diagrams



In Vivo Combination Study Workflow

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